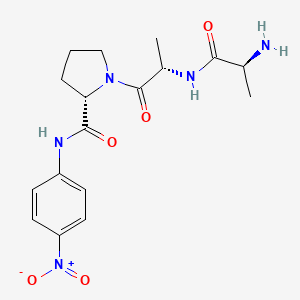

Ala-Ala-Pro-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H23N5O5 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H23N5O5/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24)/t10-,11-,14-/m0/s1 |

InChI Key |

JJSQTVFRQZPPIV-MJVIPROJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

The Specificity and Enzyme Targets of Ala-Ala-Pro-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic chromogenic substrate, Succinyl-Alanine-Alanine-Proline-para-nitroanilide (Suc-Ala-Ala-Pro-pNA) and its derivatives are invaluable tools in protease research and drug discovery. The core tripeptide sequence, Ala-Ala-Pro, serves as a versatile scaffold for presenting a specific amino acid residue (P1 position) to the active site of a protease. Cleavage of the amide bond C-terminal to the P1 residue releases the yellow chromophore, para-nitroaniline (pNA), allowing for a simple and continuous spectrophotometric assay of enzyme activity. This technical guide provides a comprehensive overview of the substrate specificity of Ala-Ala-Pro-pNA derivatives, their primary enzyme targets, detailed experimental protocols, and the signaling pathways in which these enzymes operate.

Substrate Specificity and Enzyme Targets

The specificity of this compound substrates is primarily determined by the amino acid at the P1 position. By varying this residue, these substrates can be tailored to assay a wide range of serine proteases with chymotrypsin-like, trypsin-like, and elastase-like activities.

Chymotrypsin and Chymotrypsin-like Enzymes

Chymotrypsin and other proteases with chymotrypsin-like specificity preferentially cleave peptide bonds following large hydrophobic residues. Consequently, Suc-Ala-Ala-Pro-Phe-pNA is a highly effective substrate for these enzymes.

Trypsin and Trypsin-like Enzymes

Trypsin and related enzymes exhibit a strong preference for cleaving after positively charged amino acid residues. Therefore, substrates such as Suc-Ala-Ala-Pro-Arg-pNA are utilized to assay for trypsin-like activity.

Elastase and Elastase-like Enzymes

Elastases, particularly neutrophil elastase, show a preference for small, aliphatic amino acids at the P1 position. Substrates like Suc-Ala-Ala-Pro-Val-pNA and Suc-Ala-Ala-Pro-Ala-pNA are commonly used to measure elastase activity.

Cathepsin G

Human leukocyte cathepsin G is a serine protease with a dual, chymotrypsin-like and trypsin-like, specificity. It can cleave after both aromatic and basic residues, making substrates like Suc-Ala-Ala-Pro-Phe-pNA suitable for its characterization.

Tripeptidyl Aminopeptidases

The tripeptidyl aminopeptidase from Streptomyces mobaraensis (SM-TAP) is a serine protease that has been identified as a target for this compound.[1] This enzyme plays a crucial role in the post-translational modification of pro-transglutaminase. However, it is important to note that while SM-TAP has high activity against chromophoric tripeptides, its activity against substrates with pNA at the P1 position, such as Pro-pNA or Phe-pNA, has not been detected.[2][3] This suggests that this compound may not be an optimal substrate for this particular enzyme.

Quantitative Data on Enzyme-Substrate Interactions

The following tables summarize the kinetic parameters for the hydrolysis of various this compound derivatives by their target enzymes. This data is essential for comparative studies and for the design of enzyme inhibitors.

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.043 | 45 | 1.05 x 10⁶ | |

| Human Leukocyte Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.14 | - | - |

Note: Further comprehensive kinetic data for a wider range of enzymes and substrates is continuously being generated by the research community.

Experimental Protocols

A generalized protocol for assaying protease activity using this compound substrates is provided below. This should be adapted based on the specific enzyme and substrate being investigated.

General Chromogenic Protease Assay Protocol

Materials:

-

Purified enzyme of interest

-

Appropriate Suc-Ala-Ala-Pro-X-pNA substrate

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

Procedure:

-

Prepare a stock solution of the substrate: Dissolve the Suc-Ala-Ala-Pro-X-pNA substrate in DMSO to a concentration of 10-20 mM.

-

Prepare working solutions: Dilute the enzyme and substrate to their final desired concentrations in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <5%) to avoid enzyme inhibition.

-

Set up the reaction: In a 96-well microplate, add the assay buffer, followed by the enzyme solution.

-

Initiate the reaction: Add the substrate solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.

-

Monitor the reaction: Immediately place the microplate in a pre-warmed (to the desired reaction temperature, e.g., 25°C or 37°C) microplate reader.

-

Measure absorbance: Record the increase in absorbance at 405 nm over time. The rate of p-nitroaniline release is proportional to the enzyme activity.

-

Data analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline can be determined using its molar extinction coefficient (ε₄₀₅ = 10,500 M⁻¹cm⁻¹).

-

Determine kinetic parameters: To determine K_m_ and k_cat_, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Signaling Pathways and Logical Relationships

Understanding the biological context of the target enzymes is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Chymotrypsin Signaling in the Intestinal Epithelium

Caption: Chymotrypsin activates PAR2, leading to downstream signaling cascades.

Pro-transglutaminase Activation by SM-TAP

Caption: SM-TAP is involved in the final maturation step of transglutaminase.

Experimental Workflow for Enzyme Kinetic Analysis

Caption: A typical workflow for determining enzyme kinetic parameters.

Conclusion

The this compound series of substrates represents a powerful and adaptable system for the study of a variety of proteases. By understanding the substrate specificity and the kinetic parameters of enzyme-substrate interactions, researchers can effectively screen for novel enzyme inhibitors and probe the functional roles of these enzymes in complex biological systems. The methodologies and data presented in this guide provide a solid foundation for the application of these valuable research tools in academic and industrial settings.

References

An In-depth Technical Guide to Ala-Ala-Pro-pNA for Tripeptidyl Aminopeptidase (SM-TAP) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the use of the chromogenic substrate Ala-Ala-Pro-pNA in the study of tripeptidyl aminopeptidase from Streptomyces mobaraensis (SM-TAP). SM-TAP is a serine protease that plays a crucial role in the extracellular processing of transglutaminase by cleaving N-terminal tripeptides.[1][2] The substrate, this compound, allows for direct and continuous monitoring of enzyme activity through the release of the chromophore p-nitroaniline (pNA), making it a valuable tool for kinetic studies, inhibitor screening, and process optimization in various research and industrial applications.

Core Concepts

SM-TAP: A Key Enzyme in Transglutaminase Activation

SM-TAP, a 53 kDa serine protease, is secreted by Streptomyces mobaraensis. Its primary known function is the final processing step of pro-transglutaminase.[1][2] The activation of transglutaminase involves the removal of a pro-peptide, and SM-TAP is responsible for cleaving the remaining N-terminal tripeptide.[1][3][4] The enzyme exhibits optimal activity at a neutral pH of 7.0 and is dependent on calcium ions for maximal activity.[1]

This compound: A Chromogenic Substrate for SM-TAP

This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) molecule. In the presence of SM-TAP, the enzyme cleaves the peptide bond between the proline residue and the pNA moiety. This releases the yellow-colored pNA, which can be quantified spectrophotometrically at approximately 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity of SM-TAP.

Data Presentation

The following table summarizes the kinetic parameters of a prolyl tri/tetra-peptidyl aminopeptidase from Streptomyces mobaraensis, likely the same as or functionally identical to SM-TAP, with various synthetic pNA substrates. This data is critical for comparative studies and for understanding the substrate specificity of the enzyme.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) |

| This compound | 0.24 | 1.8 | 7.5 |

| Ala-Ala-Ala-pNA | 0.49 | 0.08 | 0.16 |

| Ala-Pro-Ala-pNA | 0.17 | 1.1 | 6.5 |

| Gly-Pro-Ala-pNA | 0.12 | 0.61 | 5.1 |

| Phe-Pro-Ala-pNA | 0.16 | 0.75 | 4.7 |

| Val-Pro-Ala-pNA | 0.15 | 0.53 | 3.5 |

| Leu-Pro-Ala-pNA | 0.13 | 0.36 | 2.8 |

| Pro-Pro-Ala-pNA | 0.22 | 0.22 | 1.0 |

| Ala-Pro-Gly-pNA | 0.25 | 0.04 | 0.16 |

| Ala-Pro-Pro-pNA | 0.28 | 0.02 | 0.07 |

Data adapted from Umezawa Y, et al. J Biochem. 2004;136(3):293-300.

Experimental Protocols

Enzymatic Assay for SM-TAP Activity using this compound

This protocol provides a detailed methodology for measuring the activity of SM-TAP using the chromogenic substrate this compound.

Materials:

-

Purified or partially purified SM-TAP enzyme solution

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer: 50 mM Tris-HCl, pH 7.0, containing 2 mM CaCl₂

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare the reaction mixture by adding the components in the following order:

-

Assay buffer

-

SM-TAP enzyme solution (diluted in assay buffer to a suitable concentration)

-

Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction: Add the this compound substrate to each well to achieve the desired final concentration (e.g., starting with a concentration around the Km value of 0.24 mM).

-

Monitor the Reaction: Immediately place the microplate in the microplate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

-

Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

Calculate the concentration of pNA released using the molar extinction coefficient of pNA at 405 nm (ε = 8,800 M⁻¹cm⁻¹).

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Visualizations

Enzymatic Reaction of this compound Hydrolysis

Caption: Hydrolysis of this compound by SM-TAP.

Experimental Workflow for SM-TAP Activity Assay

References

- 1. Novel prolyl tri/tetra-peptidyl aminopeptidase from Streptomyces mobaraensis: substrate specificity and enzyme gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. allpeptide.com [allpeptide.com]

- 4. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Protease Activity: An In-depth Technical Guide to p-Nitroanilide Peptide Substrates

Introduction

In the fields of biochemistry, drug discovery, and diagnostics, the accurate measurement of protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, play critical roles in a myriad of physiological and pathological processes. Their dysregulation is often implicated in diseases ranging from cancer to neurodegenerative disorders. Consequently, the identification and characterization of protease inhibitors are key objectives in therapeutic development. At the heart of many protease assays are chromogenic substrates, among which p-nitroanilide (pNA) peptide substrates are a cornerstone technology.

This technical guide provides a comprehensive overview of the structure, function, and application of p-nitroanilide peptide substrates for researchers, scientists, and drug development professionals. It delves into the underlying chemical principles, offers detailed experimental protocols, and presents quantitative data for key enzyme-substrate interactions.

Structure and Function of p-Nitroanilide Peptide Substrates

1. General Structure:

A p-nitroanilide peptide substrate consists of a short peptide sequence linked to a p-nitroaniline molecule via an amide bond. The peptide sequence is designed to be specifically recognized and cleaved by the target protease. The C-terminus of the peptide is covalently attached to the amino group of p-nitroaniline.

2. Mechanism of Action:

The fundamental principle behind p-nitroanilide substrates lies in the chromogenic properties of the p-nitroaniline leaving group. In its peptide-conjugated form, p-nitroaniline is colorless. However, upon enzymatic cleavage of the amide bond by a specific protease, free p-nitroaniline is released. In aqueous solution, particularly at a slightly alkaline pH, p-nitroaniline exhibits a strong absorbance at approximately 405-410 nm, appearing as a distinct yellow color.

The rate of p-nitroaniline release is directly proportional to the enzymatic activity of the protease under investigation. This allows for a continuous and quantitative measurement of enzyme kinetics by monitoring the change in absorbance over time using a spectrophotometer or a microplate reader.

Quantitative Data: Kinetic Parameters of Common p-Nitroanilide Substrates

The efficiency of a protease in cleaving a specific substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below are tables summarizing the kinetic parameters for several common proteases with their respective p-nitroanilide substrates.

Table 1: Thrombin

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) | 9 | 125 | 1.4 x 10⁷ |

Table 2: Chymotrypsin

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Suc-Ala-Ala-Pro-Phe-pNA | 0.05 | 65 | 1.3 x 10⁶ |

Table 3: Caspase-3

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-DEVD-pNA | 10.2 | 1.3 | 1.27 x 10⁵ |

Table 4: Elastase (Human Neutrophil)

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| MeOSuc-Ala-Ala-Pro-Val-pNA | 0.19 | 18 | 9.5 x 10⁴ |

Experimental Protocols

1. General Assay Principle:

The following protocol provides a general framework for a protease assay using a p-nitroanilide substrate. Specific parameters such as buffer composition, pH, temperature, and substrate/enzyme concentrations should be optimized for each specific protease.

2. Detailed Protocol for Thrombin Activity Assay using S-2238:

-

Materials:

-

Purified thrombin

-

Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 0.1% (w/v) polyethylene glycol 6000.

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm.

-

-

Procedure:

-

Prepare a stock solution of S-2238 in sterile distilled water.

-

Prepare a series of dilutions of the thrombin standard in the assay buffer.

-

To each well of the 96-well microplate, add 50 µL of the assay buffer.

-

Add 25 µL of the thrombin standard or unknown sample to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the S-2238 solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Calculate the rate of change in absorbance (ΔA/min).

-

The enzyme activity is proportional to the rate of p-nitroaniline release.

-

Visualizations

Caption: Role of Thrombin in the Coagulation Cascade and its Assay.

Caption: Workflow for Protease Inhibitor Screening using pNA Substrates.

Introduction to chromogenic substrates in enzyme kinetics

An In-depth Technical Guide to Chromogenic Substrates in Enzyme Kinetics

Introduction to Chromogenic Substrates

Chromogenic substrates are synthetic compounds that are colorless, or have a low background color, but are transformed into a colored product (chromophore) by a specific enzyme. This transformation allows for the direct spectrophotometric measurement of enzyme activity. The rate of color formation is proportional to the enzyme's catalytic rate, making these substrates invaluable tools for studying enzyme kinetics, high-throughput screening, and diagnostic assays. The fundamental principle lies in the enzymatic cleavage of a specific chemical bond within the substrate, which liberates the chromophore.

The primary advantage of chromogenic assays is their simplicity, cost-effectiveness, and suitability for automation. By continuously monitoring the change in absorbance over time, one can derive crucial kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing deep insights into enzyme function and inhibition.

Principle of Action

The core mechanism involves an enzyme (E) binding to a chromogenic substrate (S) to form an enzyme-substrate complex (ES). The enzyme then catalyzes the conversion of the substrate into a product (P), which is the colored chromophore, and releases the free enzyme, which can then bind to another substrate molecule.

The general reaction can be depicted as: E + S ⇌ ES → E + P (Colored)

The rate of the appearance of the colored product is monitored using a spectrophotometer or plate reader at the wavelength of maximum absorbance (λmax) for that specific chromophore. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the colored product, allowing for the quantitative determination of the reaction velocity.

Common Chromogenic Substrates

A variety of chromogenic substrates have been developed for different classes of enzymes. The choice of substrate depends on the target enzyme and the desired detection wavelength.

| Substrate Name | Abbreviation | Target Enzyme Class | Chromophore | λmax |

| p-Nitrophenyl Phosphate | pNPP | Phosphatases (e.g., ALP) | p-Nitrophenol | 405 nm |

| ortho-Nitrophenyl-β-D-galactopyranoside | ONPG | β-Galactosidase | o-Nitrophenol | 420 nm |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-gal | β-Galactosidase | Dichloro-dibromo-indigo | 615 nm |

| p-Nitrophenyl Acetate | pNPA | Esterases (e.g., Acetylcholinesterase) | p-Nitrophenol | 405 nm |

| L-Leucine-p-nitroanilide | L-pNA | Aminopeptidases | p-Nitroaniline | 405 nm |

Experimental Design and Workflow

A typical enzyme kinetics experiment using a chromogenic substrate involves several key steps, from reagent preparation to data analysis. Proper experimental design is critical to obtain reliable and reproducible results. This includes optimizing buffer conditions (pH, ionic strength), enzyme concentration, and substrate concentration range.

Detailed Experimental Protocol: Alkaline Phosphatase (ALP) Assay using pNPP

This protocol provides a method for determining the kinetic parameters of Alkaline Phosphatase.

A. Reagents and Materials:

-

Assay Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.

-

Enzyme: Alkaline Phosphatase (e.g., from bovine intestinal mucosa). Prepare a 1 mg/mL stock in the assay buffer and create serial dilutions to find an optimal concentration.

-

Substrate: p-Nitrophenyl Phosphate (pNPP). Prepare a 50 mM stock solution in the assay buffer. From this, create a range of working concentrations (e.g., 0.5, 1, 2, 5, 10, 20 mM).

-

Equipment: 96-well microplate, multi-channel pipette, microplate spectrophotometer capable of reading at 405 nm and maintaining a constant temperature (e.g., 37°C).

B. Assay Procedure:

-

Set the microplate reader to the desired temperature (e.g., 37°C).

-

In a 96-well plate, add 180 µL of assay buffer to each well.

-

Add 10 µL of the ALP enzyme dilution to each well (except for the "no-enzyme" blank controls).

-

Add 10 µL of buffer to the blank control wells.

-

Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

To initiate the reactions, add 20 µL of the different pNPP substrate concentrations to the appropriate wells.

-

Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis and Presentation

The raw data consists of absorbance readings over time for various substrate concentrations.

Step 1: Calculate Initial Velocity (V₀) For each substrate concentration, plot Absorbance (405 nm) vs. Time (minutes). The initial, linear portion of this curve represents the initial velocity (V₀). The slope of this linear region (ΔAbs/Δt) is calculated.

Example Raw Data Table:

| Time (min) | Abs at [S]=1mM | Abs at [S]=5mM | Abs at [S]=20mM |

| 0.0 | 0.051 | 0.053 | 0.055 |

| 0.5 | 0.072 | 0.115 | 0.160 |

| 1.0 | 0.093 | 0.178 | 0.265 |

| 1.5 | 0.114 | 0.240 | 0.370 |

| 2.0 | 0.135 | 0.301 | 0.475 |

Step 2: Convert V₀ to Molarity/second Use the Beer-Lambert Law (A = εcl) to convert the rate from ΔAbs/min to µmol/min.

-

V₀ (µmol/min) = (Slope [ΔAbs/min] * Reaction Volume [L]) / (ε * Path Length [cm])

-

For p-Nitrophenol at pH 9.8, the molar extinction coefficient (ε) is 18,500 M⁻¹cm⁻¹.

-

For a standard 96-well plate with 200 µL volume, the path length (l) is typically ~0.5 cm (this should be calibrated for your specific plate reader).

Calculated Initial Velocities Table:

| [pNPP] (mM) | V₀ (ΔAbs/min) | V₀ (µmol/min/mg enzyme) |

| 0.5 | 0.021 | 1.15 |

| 1.0 | 0.042 | 2.27 |

| 2.0 | 0.075 | 4.05 |

| 5.0 | 0.124 | 6.70 |

| 10.0 | 0.160 | 8.65 |

| 20.0 | 0.185 | 10.00 |

Step 3: Determine Km and Vmax Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R).

V₀ = (Vmax * [S]) / (Km + [S])

The software will provide the best-fit values for Vmax and Km.

Applications in Drug Development

Chromogenic substrates are fundamental in the early stages of drug discovery for high-throughput screening (HTS) of enzyme inhibitors.

-

Primary Screening: Large compound libraries can be rapidly screened against a target enzyme. A reduction in the rate of color formation in the presence of a compound indicates potential inhibitory activity.

-

Dose-Response Analysis: Active "hits" from the primary screen are further analyzed by running the assay with varying concentrations of the compound to determine its potency (e.g., IC₅₀).

-

Mechanism of Inhibition Studies: By performing kinetic experiments at different substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated. This provides critical information for lead optimization.

The Role of Ala-Ala-Pro-pNA and Its Analogs in Protease Activity Studies: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic chromogenic substrate, Alanine-Alanine-Proline-p-nitroanilide (Ala-Ala-Pro-pNA), and its derivatives are invaluable tools in the study of protease activity. Their specificity and the straightforward nature of the colorimetric assay make them a staple in academic research and pharmaceutical drug development for enzyme kinetics, inhibitor screening, and quality control. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of these substrates.

Core Principles of p-Nitroanilide-Based Protease Assays

The fundamental principle of protease assays utilizing this compound and its analogs lies in the enzymatic hydrolysis of the amide bond between the peptide sequence and the p-nitroaniline (pNA) moiety. In its substrate-bound form, pNA is colorless. However, upon cleavage by a specific protease, free pNA is released, which imparts a distinct yellow color to the solution. This change in color can be quantitatively measured by monitoring the absorbance at or near 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity under initial velocity conditions.

The peptide sequence of the substrate is the primary determinant of its specificity for a particular protease. For instance, Suc-Ala-Ala-Pro-Phe-pNA is a well-established substrate for chymotrypsin, while Suc-Ala-Ala-Pro-Val-pNA is commonly used for neutrophil elastase. The succinyl (Suc) group is often added to the N-terminus of the peptide to increase solubility and prevent unwanted side reactions.

Synthesis of this compound and Its Derivatives

Chromogenic peptide substrates like this compound are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process allows for the efficient removal of excess reagents and byproducts by simple washing and filtration steps, leading to high-purity peptides. The final step involves the coupling of p-nitroaniline to the C-terminal proline residue, followed by cleavage from the resin and purification.

Data Presentation: Kinetic Parameters of Protease Substrates

The efficiency of a protease in cleaving a specific substrate is characterized by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an indicator of the enzyme's affinity for the substrate. The k_cat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme is best described by the k_cat/K_m ratio.

Below are tables summarizing the kinetic constants for various proteases with different this compound-based substrates.

Table 1: Kinetic Parameters for Chymotrypsin and Related Proteases

| Substrate | Protease | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 1.7 | - | - | [1] |

| Suc-Ala-Ala-Pro-Phe-pNA | Fungal Chymotrypsin-like Serine Protease | - | High | - | [2] |

| Suc-Ala-Ala-Pro-Phe-pNA | Prostate-Specific Antigen (PSA) | - | - | - | [2] |

| Suc-Ala-Ala-Pro-Phe-pNA | M Protease | 0.8 | - | 174,400 | [3] |

Table 2: Kinetic Parameters for Elastase and Other Proteases

| Substrate | Protease | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| MeOSuc-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | 0.152 | - | 120,000 | [4] |

| MeOSuc-Ala-Ala-Pro-Val-pNA | Pancreatic Elastase | - | - | 2,700 | [5] |

| Suc-Ala-Ala-Pro-Met-pNA | M Protease | 1.01 | - | 137,300 | [3] |

Note: "-" indicates that the specific value was not provided in the cited sources. Kinetic parameters can vary depending on assay conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Standard Protease Activity Assay

This protocol provides a general framework for measuring protease activity using a chromogenic pNA substrate in a 96-well plate format.

Materials:

-

Protease of interest

-

Chromogenic substrate stock solution (e.g., 10 mM Suc-Ala-Ala-Pro-Phe-pNA in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare Working Solutions:

-

Dilute the protease to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare the substrate working solution by diluting the stock solution in the assay buffer. A common final substrate concentration is 100 µM.

-

-

Assay Setup:

-

Add 180 µL of the substrate working solution to each well of the microplate.

-

Include control wells containing only the substrate working solution (no enzyme) to measure the background rate of substrate hydrolysis.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Add 20 µL of the diluted protease solution to the appropriate wells to start the reaction.

-

Mix gently by pipetting or using the plate reader's shaking function.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at 410 nm over time using the kinetic mode of the microplate reader.[6]

-

Record data points every 30-60 seconds for 10-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.

-

Subtract the rate of the background hydrolysis (from the no-enzyme control wells) from the rate of the enzyme-catalyzed reaction.

-

Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the cuvette or well.[2][6]

-

Protease Inhibitor Screening Assay

This protocol is designed to identify and characterize potential protease inhibitors.

Materials:

-

All materials from the standard protease activity assay.

-

Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the inhibitor compounds.

-

Prepare the protease and substrate solutions as described in the standard assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each inhibitor dilution to the appropriate wells.

-

Include positive control wells (enzyme and substrate, no inhibitor) and negative control wells (substrate, no enzyme).

-

Add 160 µL of the diluted protease solution to each well containing the inhibitor and to the positive control wells.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the desired temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Monitor the Reaction:

-

Add 20 µL of the substrate working solution to all wells to start the reaction.

-

Monitor the absorbance at 410 nm as described in the standard assay.

-

-

Data Analysis:

-

Calculate the initial velocity for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the positive control (uninhibited enzyme).

-

Plot the percent inhibition versus the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Visualizations: Workflows and Pathways

Enzymatic Cleavage of a pNA Substrate

References

The Chemistry of p-Nitroaniline (pNA) Release in Enzymatic Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices underlying enzymatic assays that utilize the release of p-nitroaniline (pNA). These assays are fundamental tools in biochemistry, drug discovery, and diagnostics for characterizing enzyme activity, screening for inhibitors, and understanding biological pathways. This document details the core chemistry, presents quantitative data for key enzymes, provides detailed experimental protocols, and visualizes essential processes.

The Core Chemistry of pNA Release

Enzymatic assays based on pNA release employ synthetic chromogenic substrates. These substrates consist of a specific peptide or amino acid sequence recognized by the target enzyme, covalently linked to a p-nitroaniline (pNA) molecule via an amide bond.

In its substrate-bound form, pNA is colorless. Upon enzymatic cleavage of the amide bond, free pNA is released into the solution. Under neutral to alkaline conditions, p-nitroaniline exhibits a distinct yellow color, with a maximum absorbance typically measured between 380 and 410 nm[1][2][3]. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzyme's activity. This colorimetric signal provides a simple and continuous method for monitoring enzyme kinetics.

The general reaction can be summarized as follows:

Substrate-pNA (colorless) + H₂O --(Enzyme)--> Substrate + pNA (yellow)

The molar extinction coefficient of p-nitroaniline at 405 nm is a critical parameter for converting the rate of change in absorbance to the rate of product formation, and it is approximately 9,960 M⁻¹cm⁻¹[4].

Mechanism of Enzymatic Hydrolysis

For many proteases that utilize pNA substrates, particularly serine proteases, the hydrolysis of the amide bond proceeds through a well-established catalytic mechanism. A common mechanism involves a catalytic triad of amino acid residues (e.g., Serine, Histidine, and Aspartate) in the enzyme's active site.

The reaction mechanism can be generalized into the following key steps:

-

Substrate Binding: The enzyme recognizes and binds to the specific amino acid or peptide sequence of the substrate-pNA molecule, forming an enzyme-substrate complex.

-

Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue) attacks the carbonyl carbon of the amide bond linking the substrate to pNA. This step is often facilitated by a basic residue (e.g., histidine) that abstracts a proton from the nucleophile, increasing its nucleophilicity.

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Acyl-Enzyme Formation and pNA Release: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The pNA moiety is released, and an acyl-enzyme intermediate is formed, where the substrate is covalently attached to the enzyme.

-

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the substrate product and regenerating the free, active enzyme.

Quantitative Data for Common Enzymes Utilizing pNA Substrates

The following tables summarize key quantitative data for several common enzymes that are frequently assayed using pNA-based substrates. These parameters are crucial for designing and interpreting enzymatic assays.

Table 1: Kinetic Parameters of Proteases with pNA Substrates

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) |

| Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 0.078 | 5.4 | 6.9 x 10⁴ | 8.5 | 60 |

| Caspase-3 | Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) | 0.0097 | - | - | 7.2-7.5 | 37 |

| Leucine Aminopeptidase | L-Leucine-p-nitroanilide | - | - | 3.87 x 10³ (min⁻¹µM⁻¹) | 9.0 | 50 |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, ionic strength).

Table 2: Molar Absorptivity of p-Nitroaniline

| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 405 | ~9,960 |

Experimental Protocols

This section provides detailed methodologies for performing enzymatic assays with three common proteases using pNA substrates.

Trypsin Activity Assay

This protocol describes the determination of trypsin activity using Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) as the substrate.

Materials:

-

Trypsin solution (e.g., in 1 mM HCl)

-

BAPNA stock solution (e.g., 10 mM in DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare the reaction mixture: In a microplate well or a cuvette, add Tris-HCl buffer.

-

Add the substrate: Add the BAPNA stock solution to the buffer to achieve the desired final concentration (e.g., 0.5-1 mM).

-

Equilibrate the temperature: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction: Add the trypsin solution to the reaction mixture to start the enzymatic reaction.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

Calculate the initial reaction velocity: Determine the initial linear rate of the reaction (ΔA/min) from the plot of absorbance versus time.

-

Calculate enzyme activity: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of pNA to convert the rate of absorbance change to the rate of product formation (moles/min).

Caspase-3 Activity Assay

This protocol outlines the measurement of caspase-3 activity using the specific substrate Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA)[2][3][5].

Materials:

-

Cell lysate or purified caspase-3

-

Ac-DEVD-pNA substrate (e.g., 4 mM stock in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, and 1 mM EDTA)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare cell lysates (if applicable): Induce apoptosis in cells and prepare cell lysates according to standard protocols. Determine the protein concentration of the lysates.

-

Set up the assay: In a 96-well plate, add the cell lysate or purified caspase-3 solution.

-

Prepare the reaction mixture: Add the assay buffer to each well.

-

Initiate the reaction: Add the Ac-DEVD-pNA substrate to each well to a final concentration of approximately 200 µM.

-

Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure absorbance: Read the absorbance at 405 nm using a microplate reader.

-

Data analysis: Compare the absorbance of the apoptotic samples to that of non-apoptotic controls to determine the fold-increase in caspase-3 activity.

Leucine Aminopeptidase Activity Assay

This protocol describes the determination of leucine aminopeptidase activity using L-Leucine-p-nitroanilide as the substrate.

Materials:

-

Leucine aminopeptidase solution or sample containing the enzyme

-

L-Leucine-p-nitroanilide stock solution (e.g., in methanol or DMSO)

-

Tricine buffer (e.g., 200 mM, pH 8.0)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the reaction cocktail: Mix the Tricine buffer and the L-Leucine-p-nitroanilide solution to achieve the desired final concentrations.

-

Equilibrate to temperature: Incubate the reaction cocktail at 25°C.

-

Initiate the reaction: Add the enzyme solution to the reaction cocktail.

-

Monitor absorbance: Immediately start recording the increase in absorbance at 405 nm for approximately 5 minutes.

-

Calculate the initial rate: Determine the linear rate of change in absorbance per minute (ΔA/min).

-

Calculate enzyme activity: Use the molar extinction coefficient of pNA to calculate the enzyme activity in Units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of L-leucine p-nitroanilide per minute at pH 8.0 at 25°C[4].

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to pNA-based enzymatic assays.

References

Methodological & Application

Application Notes and Protocols for the Ala-Ala-Pro-pNA Assay in Enzyme Activity Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ala-Ala-Pro-pNA (Alanine-Alanine-Proline-p-nitroanilide) assay is a widely used colorimetric method for the continuous measurement of proteolytic enzyme activity. This assay is particularly useful for screening and characterizing enzymes that exhibit specificity for cleaving peptide bonds after a proline residue. A key enzyme often studied with substrates of this nature is neutrophil elastase, a serine protease involved in inflammatory processes. The principle of the assay is based on the enzymatic hydrolysis of the colorless substrate, this compound, which releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.

Principle of the Assay

The enzymatic reaction at the core of this assay involves the cleavage of the amide bond between the proline residue and the p-nitroaniline group. This cleavage releases free p-nitroaniline, which has a high molar absorptivity in the visible spectrum, allowing for sensitive detection.

Enzyme + this compound → Enzyme + Ala-Ala-Pro + p-nitroaniline (yellow)

The rate of the reaction can be monitored in real-time using a spectrophotometer or a microplate reader, making it suitable for high-throughput screening of enzyme inhibitors or for determining enzyme kinetic parameters.

Featured Application: Neutrophil Elastase Activity

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, HNE is released into the extracellular space where it can degrade various extracellular matrix proteins.[2] Dysregulation of HNE activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[3] Therefore, the measurement of HNE activity is crucial for understanding its role in disease and for the development of therapeutic inhibitors. While the tetrapeptide substrate Succinyl-Ala-Ala-Pro-Val-pNA is a more common substrate for HNE, this compound can also be utilized to assess its activity.

Quantitative Data Summary

The following table summarizes representative kinetic constants for human neutrophil elastase with various p-nitroanilide-based substrates. This data is provided to offer a comparative baseline for experimental design and analysis.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| MeOSuc-Ala-Ala-Pro-Val-pNA | 0.152 | - | - |

| Ac-Arg-Met(O₂)-Pro-Ala-pNA | 0.31 | 0.73 | 2355 |

| Ac-Arg-Met(O₂)-Ala-Ala-pNA | 0.65 | 1.1 | 1692 |

| Ac-Arg-Glu-Pro-Ala-pNA | 0.28 | 0.24 | 857 |

| Data adapted from published kinetic analyses of human neutrophil elastase with various pNA substrates. The K_m for MeOSuc-Ala-Ala-Pro-Val-pNA is included due to its structural similarity to the topic substrate.[4] |

Experimental Protocols

Materials Required

-

This compound substrate

-

Purified enzyme (e.g., human neutrophil elastase)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0[5]

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

-

96-well microplates (clear, flat-bottom)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents

-

Assay Buffer (100 mM Tris-HCl, pH 8.0):

-

Dissolve 12.11 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 8.0 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM this compound in DMSO):

-

The solubility of pNA-based substrates in aqueous solutions can be limited.[6]

-

Dissolve the appropriate amount of this compound in 100% DMSO to make a 10 mM stock solution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Working Substrate Solution (e.g., 1 mM):

-

On the day of the experiment, dilute the 10 mM stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 1 mM. Keep on ice.

-

-

Enzyme Solution:

-

Prepare a stock solution of the enzyme in Assay Buffer.

-

Immediately before use, dilute the enzyme to the desired working concentration (e.g., 0.1-1 µg/mL) in cold Assay Buffer.[5] The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

-

Set up the microplate:

-

Add Assay Buffer to all wells.

-

Add the test compounds (inhibitors) or vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 1%) to the appropriate wells.

-

Add the enzyme solution to all wells except the substrate blank.

-

Prepare a substrate blank containing only Assay Buffer and the working substrate solution.

Well Type Assay Buffer Enzyme Solution Test Compound/Vehicle Working Substrate Solution Sample X µL Y µL Z µL 20 µL Enzyme Control X µL Y µL Z µL (vehicle) 20 µL Substrate Blank 180 µL 0 µL 0 µL 20 µL The volumes X, Y, and Z should be adjusted to a total of 180 µL before adding the substrate. -

-

Pre-incubation:

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the enzyme and inhibitors to interact and to reach thermal equilibrium.[5]

-

-

Initiate the reaction:

-

Add 20 µL of the working substrate solution to all wells to start the reaction.

-

Immediately start measuring the absorbance at 410 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.

-

Data Analysis

-

Calculate the rate of reaction (ΔA/min):

-

For each well, plot absorbance versus time.

-

Determine the initial linear portion of the curve and calculate the slope, which represents the rate of reaction (ΔA/min).

-

Subtract the rate of the substrate blank from all other readings to correct for non-enzymatic hydrolysis.

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation.

-

Activity (µmol/min/mL) = (ΔA/min) / (ε * l)

-

ΔA/min: The rate of absorbance change per minute.

-

ε (epsilon): The molar extinction coefficient of p-nitroaniline. At pH 8.0 and 410 nm, ε is approximately 8,800 M⁻¹cm⁻¹.[5]

-

l: The path length of the light in the cuvette or microplate well (in cm). For a 200 µL volume in a standard 96-well plate, the path length may need to be determined or a standard curve of pNA can be used.

-

-

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100

-

Signaling Pathway and Experimental Workflow Diagrams

Neutrophil Elastase Signaling in Inflammation

Neutrophil elastase can contribute to inflammation by activating Protease-Activated Receptor-2 (PAR2). This is a G-protein coupled receptor that, when cleaved by elastase, initiates a signaling cascade that can lead to the activation of the p44/42 MAPK pathway and subsequent pro-inflammatory responses.[7][8]

Experimental Workflow for this compound Assay

The following diagram outlines the key steps in performing the this compound assay for measuring enzyme activity.

References

- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

Application Notes and Protocols for High-Throughput Screening Using Ala-Ala-Pro-pNA and Related Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-Ala-Ala-Pro-pNA (N-Succinyl-AAP-pNA) and its analogs are chromogenic substrates widely utilized for the activity screening of various proteases, most notably elastase and chymotrypsin. The enzymatic cleavage of these substrates liberates p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. This property makes these substrates exceptionally well-suited for high-throughput screening (HTS) of enzyme inhibitors, a critical process in drug discovery and development. This document provides detailed application notes and protocols for the use of Ala-Ala-Pro-pNA and similar substrates in an HTS format.

Principle of the Assay

The assay principle is based on a colorimetric reaction. A specific protease cleaves the peptide bond C-terminal to the proline or phenylalanine residue in the N-Succinyl-Ala-Ala-Pro-pNA substrate. This cleavage releases the p-nitroaniline (pNA) molecule, which has a distinct yellow color and a maximum absorbance at approximately 405-410 nm. The rate of pNA formation is directly proportional to the enzyme's activity. In an inhibitor screening context, a decrease in the rate of pNA production indicates the inhibitory potential of a test compound.

Data Presentation

Table 1: Kinetic Parameters of Proteases with Chromogenic Substrates

| Enzyme | Substrate | K_m_ (mM) | V_max_ (relative) | Reference |

| Human Leukocyte Elastase | N-Succinyl-Ala-Ala-Pro-pNA | 0.21 | Not Reported | [1] |

| Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Pro-pNA | 1.05 | Not Reported | [1] |

| Bovine Pancreatic α-Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-pNA | Not Reported | Not Reported | [2] |

Table 2: IC_50_ Values of Known Protease Inhibitors

| Enzyme | Inhibitor | Substrate | IC_50_ | Reference |

| Porcine Pancreatic Elastase | Oleanolic Acid | N-Succinyl-(Ala)3-pNA | 25.7 ± 1.38 µM | [1] |

| Human Neutrophil Elastase | Sivelestat | Not Specified | 44 nM | [3] |

| Human Neutrophil Elastase | Alvelestat (AZD9668) | Not Specified | 7.9 nM (pIC_50_) | [3] |

| Human Neutrophil Elastase | GW-311616 | Not Specified | 22 nM | [3] |

| Human Leukocyte Elastase | YM-47141 | Not Specified | 1.5 x 10⁻⁷ M | [4] |

| Human Leukocyte Elastase | YM-47142 | Not Specified | 3.0 x 10⁻⁷ M | [4] |

Experimental Protocols

Protocol 1: High-Throughput Screening for Elastase Inhibitors

This protocol is designed for a 96-well plate format and can be adapted for 384-well plates.

Materials:

-

Human Neutrophil Elastase (HNE)

-

N-Succinyl-Ala-Ala-Pro-pNA (Substrate)

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sivelestat)

-

96-well flat-bottom plates

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HNE in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 0.2–0.5 units/mL.

-

Prepare a stock solution of the substrate in DMSO. Further dilute in assay buffer to the desired final concentration (e.g., 2x the K_m_ value).

-

Dilute test compounds and positive control inhibitor to the desired screening concentrations in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

-

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells.

-

Add 1 µL of test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

-

Add 25 µL of the HNE solution to all wells except the substrate blank wells.

-

Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme interaction.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V_o_) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each test compound using the following formula:

-

For compounds showing significant inhibition, perform dose-response experiments to determine the IC_50_ value.

-

Protocol 2: High-Throughput Screening for Chymotrypsin Inhibitors

This protocol is adapted for chymotrypsin using a similar chromogenic substrate.

Materials:

-

Bovine Pancreatic α-Chymotrypsin

-

N-Succinyl-Ala-Ala-Pro-Phe-pNA (Substrate)

-

Assay Buffer: 0.1 M Tris-HCl, 10 mM CaCl_2_, pH 8.0

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., a known chymotrypsin inhibitor)

-

96-well flat-bottom plates

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute in assay buffer to the desired final concentration.

-

Prepare a stock solution of the substrate in DMSO. Further dilute in assay buffer to the desired final concentration.

-

Prepare dilutions of test compounds and positive control as described in Protocol 1.

-

-

Assay Plate Setup:

-

Follow the same plate setup as in Protocol 1, adding the appropriate enzyme and controls.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution.

-

Measure the absorbance at 410 nm kinetically as described in Protocol 1.

-

-

Data Analysis:

-

Analyze the data as described for the elastase inhibitor screening.

-

Mandatory Visualizations

Caption: Enzymatic cleavage of the chromogenic substrate.

Caption: High-throughput screening workflow for inhibitor discovery.

Caption: Signaling pathway of Human Neutrophil Elastase.[5][6]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]

Spectrophotometric Determination of Protease Activity with Ala-Ala-Pro-pNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the spectrophotometric determination of protease activity using the chromogenic substrate L-Alanyl-L-alanyl-L-proline 4-nitroanilide (Ala-Ala-Pro-pNA). This substrate is particularly useful for assaying tripeptidyl aminopeptidase activity. The methodology relies on the enzymatic cleavage of the peptide bond C-terminal to the proline residue, which releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the protease activity. This application note includes the scientific principles, detailed experimental protocols, data presentation tables with representative kinetic data, and troubleshooting guidelines.

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them key targets for drug discovery and development. The accurate and efficient measurement of protease activity is fundamental to understanding their function and identifying potential inhibitors. Chromogenic substrates, such as those containing p-nitroaniline, offer a straightforward and continuous spectrophotometric method for assaying protease activity.

This compound is a synthetic tripeptide substrate that is cleaved by certain proteases, most notably tripeptidyl aminopeptidases (TPPs).[1] TPPs are exopeptidases that remove tripeptides from the N-terminus of proteins and peptides. One prominent example is Tripeptidyl-peptidase I (TPP1), a lysosomal serine protease.[2][3] Deficiencies in TPP1 activity are associated with the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[2][4]

The assay principle is based on the hydrolysis of the amide bond in this compound by the protease, which liberates the chromophore p-nitroaniline (pNA).[5] The released pNA has a high molar absorptivity at 405 nm, allowing for sensitive detection of enzymatic activity.

Principle of the Assay

The enzymatic reaction involves the cleavage of the this compound substrate by a protease, resulting in the release of a tripeptide and p-nitroaniline. The reaction can be summarized as follows:

This compound + H₂O --(Protease)--> Ala-Ala-Pro + p-nitroaniline (yellow)

The rate of the reaction is determined by monitoring the increase in absorbance at 405 nm over time. The initial velocity of the reaction is proportional to the concentration of the active enzyme under conditions where the substrate is not limiting.

Materials and Reagents

-

Substrate: L-Alanyl-L-alanyl-L-proline 4-nitroanilide (this compound)

-

Enzyme: Purified protease or biological sample containing protease activity

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% (v/v) Triton X-100. The optimal buffer composition may vary depending on the protease. For lysosomal proteases like TPP1, an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5) is required.

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution of the substrate.

-

Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.

-

96-well microplates or cuvettes

-

Incubator or water bath (if temperature control is required)

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal value for the protease of interest. For TPP1, a common buffer is 50 mM sodium acetate, pH 4.5.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10-20 mM. Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution with the assay buffer to the desired final concentration (e.g., 1 mM). The optimal substrate concentration should be determined empirically and is typically around the Km value for the enzyme.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. For biological samples, clarify by centrifugation to remove any particulate matter. Dilute the enzyme solution in the assay buffer to a concentration that results in a linear rate of absorbance change over the desired assay time.

Assay Procedure

-

Set up the reactions in a 96-well microplate or cuvettes. A typical reaction volume is 100-200 µL.

-

For each reaction, add the components in the following order:

-

Assay Buffer

-

Enzyme solution (or biological sample)

-

Substrate Working Solution (to initiate the reaction)

-

-

Include appropriate controls:

-

Blank (No Enzyme): Assay buffer and substrate working solution. This control is used to correct for any non-enzymatic hydrolysis of the substrate.

-

Blank (No Substrate): Assay buffer and enzyme solution. This control is used to correct for any background absorbance from the enzyme preparation.

-

-

Immediately after adding the substrate, mix the contents of the wells or cuvettes thoroughly.

-

Place the microplate or cuvettes in the spectrophotometer pre-set to the desired temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure that the rate of absorbance increase is linear during the measurement period.

Data Analysis and Presentation

Calculation of Protease Activity

-

Plot the absorbance at 405 nm against time (in minutes) for each reaction.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔA₄₀₅/min).

-

Calculate the concentration of p-nitroaniline produced per minute using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l) × V_total / V_enzyme

Where:

-

ΔA₄₀₅/min is the rate of change in absorbance at 405 nm per minute.

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~8,800 M⁻¹cm⁻¹ at pH 7.5).[6] This value can be pH-dependent and should be determined under the specific assay conditions if high accuracy is required.

-

l is the path length of the cuvette or the liquid in the microplate well (in cm).

-

V_total is the total reaction volume (in mL).

-

V_enzyme is the volume of the enzyme solution added (in mL).

-

-

One unit (U) of protease activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitroaniline per minute under the specified assay conditions.

Quantitative Data

The following tables summarize representative kinetic parameters for proteases with p-nitroanilide substrates. Note that specific values for this compound may vary depending on the enzyme and assay conditions.

Table 1: Representative Kinetic Parameters for Proteases with p-Nitroanilide Substrates

| Protease | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 | Not specified | 7.8 | [7] |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 0.23 | Not specified | 7.5 | [6] |

| Pediococcus acidilactici Protease | BAPNA | 0.15 | 12.5 | 8.0 | [8] |

| Bacillus licheniformis Protease | Casein | 2.32 x 10⁻⁵ | 3.37 U/ml.hr | Not specified | [9] |

BAPNA: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride

Table 2: Molar Extinction Coefficients of p-Nitroaniline

| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | pH |

| 405 | ~8,800 | 7.5 |

| 410 | ~8,800 | 7.5 |

Note: The molar extinction coefficient of p-nitroaniline is pH-dependent.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background absorbance in the blank (no enzyme) control | Non-enzymatic hydrolysis of the substrate. | Prepare fresh substrate solution. Check the pH and temperature of the assay, as extreme conditions can increase spontaneous hydrolysis. |

| No or very low activity | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Check the enzyme's activity with a known positive control substrate. |

| Suboptimal assay conditions. | Optimize the pH, temperature, and buffer composition for the specific protease being assayed. | |

| Presence of inhibitors in the sample. | Dilute the sample or use a purification step to remove potential inhibitors. | |

| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. |

| Enzyme instability. | Check the stability of the enzyme under the assay conditions. Add stabilizing agents like glycerol or BSA if necessary. | |

| Product inhibition. | Measure the initial velocity of the reaction where product concentration is minimal. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectrophotometric protease assay.

Lysosomal Protein Degradation Pathway involving TPP1

Caption: Role of TPP1 in the lysosomal protein degradation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tripeptidyl-peptidase I in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide protease substrate 70968-04-6 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A tripeptidyl peptidase 1 is a binding partner of the Golgi pH regulator (GPHR) in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Kinetic Assay for Tripeptidyl Peptidase I (TPP1) using Ala-Ala-Pro-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptidyl Peptidase I (TPP1), also known as CLN2, is a lysosomal serine protease essential for the degradation of oligopeptides.[1] It sequentially cleaves tripeptides from the N-terminus of its substrates.[2] TPP1 is synthesized as an inactive proenzyme that undergoes autocatalytic activation under the acidic conditions of the lysosome.[1] A deficiency in TPP1 activity leads to the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (LINCL).[3] Therefore, the measurement of TPP1 activity is crucial for disease diagnosis, understanding its physiological roles, and for the development of therapeutic interventions.

These application notes provide a detailed protocol for a kinetic assay to determine TPP1 activity using the chromogenic substrate L-Alanyl-L-Alanyl-L-Prolyl-p-nitroanilide (Ala-Ala-Pro-pNA). This assay is based on the enzymatic cleavage of the p-nitroanilide (pNA) group from the peptide substrate by TPP1, resulting in the release of a yellow-colored product, p-nitroaniline. The rate of p-nitroaniline formation, which can be monitored spectrophotometrically, is directly proportional to the TPP1 activity.

Principle of the Assay

The kinetic assay for TPP1 activity relies on the hydrolysis of the peptide bond between the proline residue of the substrate this compound and the p-nitroaniline molecule. The active TPP1 enzyme recognizes and cleaves the tripeptide from the N-terminus, releasing p-nitroaniline. This product has a distinct absorbance maximum at 405 nm, which allows for the continuous monitoring of the enzymatic reaction over time. The initial rate of the reaction (V₀) is determined from the linear phase of the absorbance increase and is used to calculate the enzyme's activity.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) |

| Recombinant Human TPP1 | R&D Systems | 2237-SE |

| This compound | Bachem | Custom Synthesis |

| Sodium Acetate | Sigma-Aldrich | S2889 |

| Acetic Acid | Sigma-Aldrich | A6283 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| 96-well, clear, flat-bottom microplates | Corning | 3596 |

| Microplate reader with 405 nm absorbance filter | Molecular Devices | SpectraMax M5 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

Experimental Protocols

Reagent Preparation

-

TPP1 Activation Buffer (50 mM Sodium Acetate, pH 4.0):

-

Prepare a 50 mM sodium acetate solution and adjust the pH to 4.0 with acetic acid. This buffer is used for the pre-activation of the TPP1 proenzyme.

-

-

Assay Buffer (100 mM Sodium Acetate, pH 5.0):

-

Prepare a 100 mM sodium acetate solution and adjust the pH to 5.0 with acetic acid. This is the optimal pH for TPP1 activity.

-

-

Substrate Stock Solution (100 mM this compound in DMSO):

-

Dissolve the appropriate amount of this compound in 100% DMSO to make a 100 mM stock solution. Store in small aliquots at -20°C.

-

-

p-Nitroaniline Standard Stock Solution (10 mM in DMSO):

-

Dissolve p-nitroaniline in 100% DMSO to create a 10 mM stock solution. This will be used to generate a standard curve.

-

TPP1 Proenzyme Activation

TPP1 is typically produced as an inactive proenzyme that requires activation at an acidic pH.

-

Dilute the recombinant TPP1 proenzyme to a concentration of 1 µg/µL in the TPP1 Activation Buffer (pH 4.0).

-

Incubate at 37°C for 1-2 hours to allow for autocatalytic activation.

-

After activation, the enzyme should be kept on ice and used immediately or stored at -80°C in aliquots.

Kinetic Assay Procedure

-

Prepare a p-Nitroaniline Standard Curve:

-

Prepare a series of dilutions of the 10 mM p-nitroaniline stock solution in Assay Buffer to generate standards ranging from 0 to 500 µM.

-

Add 200 µL of each standard to a 96-well plate in triplicate.

-

Measure the absorbance at 405 nm.

-

Plot the absorbance versus the concentration of p-nitroaniline and determine the linear regression equation. This will be used to convert the rate of change in absorbance to the rate of product formation.

-

-

Enzyme Assay:

-

Prepare working solutions of the this compound substrate by diluting the 100 mM stock solution in Assay Buffer to the desired final concentrations (e.g., for determining Km, a range of concentrations from 0.1 to 10 times the expected Km should be used).

-

In a 96-well plate, add 100 µL of Assay Buffer to each well.

-

Add 50 µL of the activated TPP1 enzyme solution (diluted in Assay Buffer to the desired concentration) to each well. To ensure proper mixing, gently tap the plate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each substrate concentration, plot the absorbance at 405 nm against time.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. The rate should be expressed as ΔA/min.

-

Convert the rate from ΔA/min to µmol/min using the molar extinction coefficient of p-nitroaniline determined from the standard curve. The activity of the enzyme can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

-

Determine Kinetic Parameters:

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software (e.g., GraphPad Prism) to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

-

Data Presentation

Table 1: Representative Kinetic Parameters for TPP1 with a Tripeptide Substrate *

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ala-Ala-Phe-AMC | 150 ± 20 | 5000 ± 300 | 5.1 | 3.4 x 10⁴ |

| This compound | Expected in the range of 100-500 | To be determined | To be determined | To be determined |

*Note: The kinetic data presented for Ala-Ala-Phe-AMC is representative of a commonly used fluorogenic substrate for TPP1 and is provided for illustrative purposes. The kinetic parameters for this compound should be experimentally determined.

Table 2: Optimal Assay Conditions for TPP1 Activity

| Parameter | Optimal Condition |

| pH | 4.5 - 5.5 |

| Temperature | 37°C |

| Substrate | This compound |

| Wavelength | 405 nm |

| Buffer | Sodium Acetate |

Visualizations

Lysosomal Protein Degradation Pathway

Caption: TPP1 is activated in the acidic lysosome and degrades oligopeptides.

Experimental Workflow for TPP1 Kinetic Assay

Caption: Workflow for the TPP1 kinetic assay using a chromogenic substrate.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low enzyme activity | Inactive enzyme | Ensure proper activation of the TPP1 proenzyme at acidic pH. Verify the storage conditions of the enzyme. |

| Incorrect assay pH | Check the pH of the Assay Buffer. TPP1 activity is highly pH-dependent. | |

| Substrate degradation | Prepare fresh substrate solution. Store stock solution in aliquots at -20°C. | |

| High background absorbance | Spontaneous substrate hydrolysis | Run a no-enzyme control (substrate in Assay Buffer) to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. |

| Contaminated reagents | Use high-purity water and reagents. | |

| Non-linear reaction progress curve | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Ensure the assay is performed within the enzyme's stability window. Add BSA to the Assay Buffer to stabilize the enzyme. | |

| Product inhibition | Analyze only the initial linear phase of the reaction. |

Conclusion

This document provides a comprehensive guide for establishing a robust kinetic assay for tripeptidyl peptidase I using the chromogenic substrate this compound. The detailed protocols, data presentation guidelines, and troubleshooting tips are designed to assist researchers in accurately measuring TPP1 activity for a variety of applications, from basic research to drug discovery. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental procedure.

References

- 1. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]

- 2. The substrate range of tripeptidyl-peptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]